molecular formula C7H11ClN4 B1598429 Iprymidam CAS No. 30182-24-2

Iprymidam

Cat. No. B1598429
CAS RN: 30182-24-2
M. Wt: 186.64 g/mol
InChI Key: UCOIYRGMDBGBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iprymidam is a synthetic compound that is used in a variety of laboratory experiments. It has been used in studies involving cell biology, biochemistry, and physiology. It is a highly versatile compound that can be used to study the effects of various substances on the body. It is also used to study the effects of different treatments and therapies on the body. Iprymidam is a powerful and effective tool in the laboratory and can be used to gain a better understanding of the body’s response to various substances.

Scientific Research Applications

Applications in Stem Cell Research and Regenerative Medicine

The research on Iprymidam, particularly in the context of stem cell research, has shown promising advancements in the field of regenerative medicine. Notably, the focus has been on the production of induced pluripotent stem (iPS) cells from human somatic cells, a breakthrough with significant implications for autologous transplantation and tissue regeneration. This technology circumvents ethical issues associated with human embryonic stem cells and enables patient-derived tissue and cell utilization, crucial for investigating human illnesses and screening new drugs (Romano et al., 2014). Furthermore, iPS cell technology is integral to disease modeling, regenerative therapy, and drug discovery, as discussed by Sayed et al. (2016), providing a comprehensive understanding of its applications in basic, clinical, and population health (Sayed, Liu, & Wu, 2016).

Biomimetic and Biomedical Applications

The application of Iprymidam in biomimetic engineering is another area of significant interest. This involves the investigation of biological creatures and their functions to design and manufacture machines and materials. Ionic Polymer Metal Composite (IPMC), influenced by Iprymidam research, has shown potential in various industrial and biomimetic applications due to its lightweight, flexibility, and simple manufacturing requirements. This material is explored for its use in biomedical fields, including micropumps diaphragms and surgical devices (Farid et al., 2014).

Advancements in Cardiovascular Medicine

The application of Iprymidam in cardiovascular medicine has been groundbreaking, particularly in the modeling of heart diseases using patient-specific iPSCs. This technology enables the study of cellular and functional phenotypes of cardiovascular diseases, offering a platform for new therapeutic developments. The iPSC-derived cardiomyocytes, generated through Iprymidam research, provide insights into disease pathogenesis and are instrumental in drug toxicology tests and regenerative therapies (Matsa, Burridge, & Wu, 2014).

Influence on Cyberinfrastructure and Data Management

The influence of Iprymidam extends to the development of cyberinfrastructure supporting scientific research. Projects like iPlant, inspired by Iprymidam research, focus on providing comprehensive cyberinfrastructure for plant biology research, fostering cross-disciplinary research, and promoting interactions between biology and computer science (Goff et al., 2011). Additionally, software-defined cyberinfrastructure, influenced by Iprymidam, has improved data management in scientific research, automating data management activities and enhancing research efficiency (Chard et al., 2017).

properties

IUPAC Name

6-chloro-4-N-propan-2-ylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4/c1-4(2)10-6-3-5(8)11-7(9)12-6/h3-4H,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOIYRGMDBGBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075017
Record name Iprymidam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iprymidam

CAS RN

30182-24-2
Record name Iprymidam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030182242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iprymidam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-N4-isopropyl-2,4-pyrimidinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRYMIDAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O34A84JY42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 25 mL sealable tube under argon were combined 4,6-dichloro-2-pyrimidinamine (0.50 g, 3.05 mmol) and isopropylamine (0.78 mL, 9.15 mmol) in CH3OH (15 mL). The vial was sealed and the resulting mixture was stirred overnight at 50° C. The reaction was cooled to room temperature and stirred over the weekend. The reaction mixture was concentrated, and the resulting orange oil was partitioned between EtOAc and water. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated to afford the title compound (453 mg, 71%) as a yellow foam. LC-MS (ES) m/z=187 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

In analogous manner to that described in Example 1, 2-amino-4-iso-pentylamino-6-chloro-pyrimidine and 2-amino-4-cyclopentylamino-6-chloro-pyrimidine may be produced. Isolation and purification may be effected in conventional manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

600 g of 2-amino-4,6-dichloro-pyrimidine (3.66 mols) are added to 3000 cc of alcohol, 395 g of isopropylamine (8.05 mols) are added, and the mixture is slowly heated to 80° during the course of 2 hours while stirring. After the material is dissolved, the solution is heated under reflux for 3 hours. The alcohol is then distilled off and the residue dissolved in dilute sulphuric acid. The solution must give a clearly acid reaction. The solution is shaken out several times with chloroform. A layer of 3000 cc of chloroform is subsequently placed under the aqueous solution and the solution is made alkaline with a caustic soda solution (pH 11), whereby the temperature should not exceed 35°. After shaking out the chloroform phase is separated and the aqueous phase is again shaken out with chloroform. The combined chloroform solution is dried with Glauber's salt after washing with water and the chloroform is evaporated. After standing for a short time, the oily residue crystallizes. The product may be recrystallized as described in Example 1 for purposes of purification.
Quantity
600 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
3000 mL
Type
reactant
Reaction Step One
Quantity
395 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3000 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iprymidam
Reactant of Route 2
Reactant of Route 2
Iprymidam
Reactant of Route 3
Reactant of Route 3
Iprymidam
Reactant of Route 4
Reactant of Route 4
Iprymidam
Reactant of Route 5
Reactant of Route 5
Iprymidam
Reactant of Route 6
Reactant of Route 6
Iprymidam

Citations

For This Compound
6
Citations
A Forouzesh, E Zand, S Soufizadeh… - Weed …, 2015 - Wiley Online Library
There are inaccuracies in the chemical families of the WSSA and HRAC herbicide classification systems which could limit their practical use in herbicide‐based weed management …
Number of citations: 56 onlinelibrary.wiley.com
MP González, HG Díaz, RM Ruiz… - Journal of chemical …, 2003 - ACS Publications
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in herbicides using computer-aided molecular design. Two series of compounds, one …
Number of citations: 99 pubs.acs.org
CR Riches, JS Knights, L Chaves, JC Caseley… - Pesticide …, 1997 - Wiley Online Library
Pre‐emergence activity of pendimethalin on propanil‐resistant jungle rice (Echinochloa colona) was demonstrated in glasshouse trials. Both susceptible and resistant populations, …
Number of citations: 36 onlinelibrary.wiley.com
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 books.google.com
ACA Carboxylase - academia.edu
… Propanil Iprymidam, Tioclorim …
Number of citations: 3 www.academia.edu
PP Choudhury, R Singh, D Ghosh, AR Sharma - 2016 - Director, ICAR-Directorate of Weed …
Number of citations: 54

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.